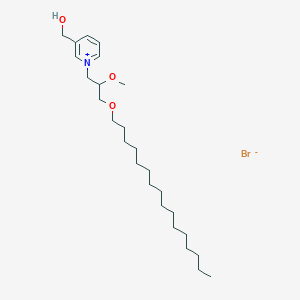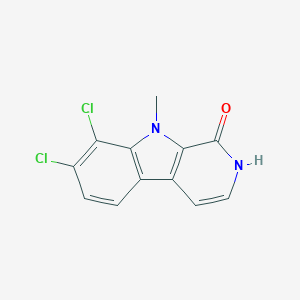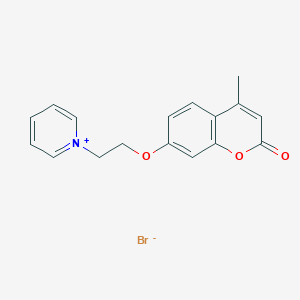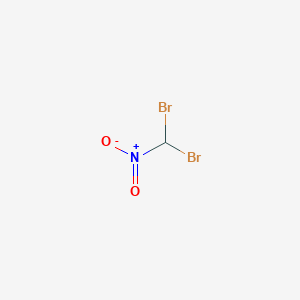
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium, also known as mitoQ, is a mitochondria-targeted antioxidant that has gained attention for its potential therapeutic applications in various diseases. MitoQ is a derivative of ubiquinone, which is a component of the electron transport chain in mitochondria.
Mechanism Of Action
MitoQ acts as a mitochondria-targeted antioxidant by scavenging reactive oxygen species and protecting against oxidative damage. Reactive oxygen species are generated during normal mitochondrial metabolism and can cause damage to cellular components, including DNA, proteins, and lipids. MitoQ accumulates within the mitochondria due to its triphenylphosphonium cation, where it can neutralize reactive oxygen species and prevent oxidative damage.
Biochemical and physiological effects:
MitoQ has been shown to have several biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, reducing inflammation, and improving cognitive function. MitoQ has also been shown to have a protective effect against ischemia-reperfusion injury, which occurs when blood flow is restored to tissue after a period of ischemia.
Advantages And Limitations For Lab Experiments
One advantage of using N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium in lab experiments is its specificity for mitochondria, which allows for targeted antioxidant therapy. MitoQ is also relatively stable and can be easily administered to cells or animals. However, one limitation of using N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium is its potential toxicity at high concentrations. Additionally, the effects of N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium may vary depending on the disease model and the specific experimental conditions.
Future Directions
There are several future directions for research on N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium, including investigating its potential therapeutic applications in additional diseases, optimizing its dosing and delivery methods, and exploring its combination with other therapies. Additionally, further research is needed to understand the long-term safety and efficacy of N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium in humans.
Synthesis Methods
MitoQ is synthesized by attaching a triphenylphosphonium cation to the antioxidant molecule ubiquinone. This modification allows N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium to accumulate within the mitochondria, where it can scavenge reactive oxygen species and protect against oxidative damage. The synthesis of N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium involves several steps, including the preparation of the precursor molecule, the attachment of the triphenylphosphonium cation, and the purification of the final product.
Scientific Research Applications
MitoQ has been studied extensively for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular diseases, N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium has been shown to improve heart function, reduce oxidative stress, and prevent cell death. In neurodegenerative diseases, N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium has been shown to protect against mitochondrial dysfunction, reduce inflammation, and improve cognitive function. In cancer, N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy.
properties
CAS RN |
149576-26-1 |
|---|---|
Product Name |
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium |
Molecular Formula |
C26H48BrNO3 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[1-(3-hexadecoxy-2-methoxypropyl)pyridin-1-ium-3-yl]methanol;bromide |
InChI |
InChI=1S/C26H48NO3.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30-24-26(29-2)22-27-19-17-18-25(21-27)23-28;/h17-19,21,26,28H,3-16,20,22-24H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OXPKEWYJGZOESS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+]1=CC=CC(=C1)CO)OC.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+]1=CC=CC(=C1)CO)OC.[Br-] |
synonyms |
HMHM-pyridinium bromide N-(3-(hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)



![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)





